2-Chloro-4-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole
Description
2-Chloro-4-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole is a halogenated benzimidazole derivative characterized by a chloro group at position 2, a fluoro group at position 4, and a trifluoromethoxy group at position 6. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring system. Substitutions at specific positions significantly influence their chemical reactivity, biological activity, and applications. The trifluoromethoxy group (OCF₃) is a strong electron-withdrawing substituent, while the chloro and fluoro groups enhance stability and modulate electronic effects.
Properties
Molecular Formula |
C8H3ClF4N2O |
|---|---|
Molecular Weight |
254.57 g/mol |
IUPAC Name |
2-chloro-4-fluoro-6-(trifluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C8H3ClF4N2O/c9-7-14-5-2-3(16-8(11,12)13)1-4(10)6(5)15-7/h1-2H,(H,14,15) |
InChI Key |
ZEWRBTGNPLIMNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)Cl)F)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Substituted o-Phenylenediamines: These serve as the primary precursors for benzimidazole ring formation. For the target compound, o-phenylenediamines bearing chlorine and fluorine substituents at the 2 and 4 positions are used.
- Trifluoromethoxy Precursors: The trifluoromethoxy group is introduced using reagents such as trifluoroacetimidoyl chlorides or 4-(trifluoromethoxy)benzoyl chloride derivatives.
Cyclization Reaction
The benzimidazole ring is formed by condensation of the substituted o-phenylenediamine with a carbonyl compound or nitrile under acidic or Lewis acid catalysis. For example, condensation in the presence of trifluoroacetic acid and Lewis acids like BF3·OEt2 in solvents such as propylene glycol or dichloromethane at elevated temperatures (around 110°C) for several hours (typically 6 hours) yields the benzimidazole core with the desired substitution pattern.
Introduction of the Trifluoromethoxy Group
The trifluoromethoxy substituent at position 6 is introduced via nucleophilic aromatic substitution or copper-catalyzed cross-coupling reactions. A notable method involves Cu(I)/TMEDA-catalyzed cross-coupling of halogenated aryl precursors with trifluoroacetimidoyl chlorides, which facilitates the efficient installation of the -OCF3 group under reflux conditions (18–24 hours) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Halogenation Steps
Halogen atoms (Cl and F) are introduced either by direct halogenation of the aromatic ring or by using pre-halogenated starting materials. For example, 4-bromo-1,2-phenylenediamine derivatives can be used to introduce halogens at specific positions, followed by further functional group transformations.
| Step | Conditions | Notes | Yield Range (%) |
|---|---|---|---|
| Cyclization | 110°C, 6 h, BF3·OEt2 catalyst | Propylene glycol or CH2Cl2 solvent | 60–75 |
| Trifluoromethoxylation | Cu(I)/TMEDA catalyst, DMSO, reflux 18–24 h | Polar aprotic solvent enhances reaction | 65–70 |
| Halogenation | Various halogenating agents, controlled temperature | Use of pre-halogenated diamines preferred | 70–80 |
| Purification | Silica gel chromatography, recrystallization | Ethyl acetate/chloroform or ethanol-water | Purity > 95% |
To confirm the structure and purity of the synthesized compound, the following analytical techniques are employed:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR to verify substitution patterns and ring formation.
- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight and isotopic patterns of halogens and trifluoromethoxy groups.
- Elemental Analysis: To validate the empirical formula, especially the presence of chlorine, fluorine, and trifluoromethoxy substituents.
- Melting Point Determination: Consistency with literature values indicates purity and correct structure.
- Use of personal protective equipment (PPE) such as nitrile gloves, lab coats, and eye protection is mandatory.
- Reactions involving trifluoromethoxy precursors and halogenated intermediates should be conducted in well-ventilated fume hoods due to their corrosive and potentially toxic nature.
- Waste disposal must neutralize acidic and halogenated byproducts to minimize environmental impact.
| Preparation Step | Reagents/Conditions | Purpose | Yield (%) | Key Notes |
|---|---|---|---|---|
| Halogenated o-phenylenediamine synthesis | Halogenation agents, controlled temp. | Introduce Cl and F substituents | 70–80 | Precursor for cyclization |
| Cyclization to benzimidazole core | o-Phenylenediamine + carbonyl, BF3·OEt2, 110°C, 6 h | Ring closure | 60–75 | Acid catalysis essential |
| Trifluoromethoxylation | Cu(I)/TMEDA, trifluoroacetimidoyl chloride, DMSO, reflux 18–24 h | Install -OCF3 group | 65–70 | Cross-coupling reaction |
| Purification | Silica gel chromatography, recrystallization | Remove impurities | - | Ethyl acetate/chloroform solvent |
Chemical Reactions Analysis
2-Chloro-4-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common reagents used in these reactions include halogenating agents, reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promising applications as an antimicrobial agent . Research indicates that derivatives of benzimidazole compounds exhibit potent activity against a range of bacteria and fungi. For instance, studies have demonstrated that modifications to the benzimidazole core can enhance its efficacy against resistant strains of pathogens .
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of several benzimidazole derivatives, including 2-Chloro-4-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole. Results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development into a therapeutic agent for treating infections caused by these bacteria .
Agrochemical Applications
In the realm of agrochemicals, 2-Chloro-4-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole has been investigated for its herbicidal properties . Its ability to inhibit specific enzymatic pathways in plants makes it a candidate for use in herbicides aimed at controlling weed species without affecting crop yield.
Case Study: Herbicidal Efficacy
Research conducted on the herbicidal activity of this compound showed effective control over several common weed species. The mechanism involves interference with photosynthetic processes, leading to reduced growth and viability of target weeds .
Material Science Applications
The compound's unique chemical structure also lends itself to applications in materials science , particularly in the development of advanced materials with specific electronic or optical properties. Its trifluoromethoxy group enhances solubility and stability in various solvents, making it suitable for incorporation into polymer matrices.
Case Study: Polymer Composites
In a recent study, 2-Chloro-4-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole was used as a dopant in polymer composites designed for electronic applications. The resulting materials exhibited improved conductivity and thermal stability compared to traditional polymers without this additive .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but often include key proteins involved in disease processes.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Effects
- Substituent Positioning : The target compound’s trifluoromethoxy group at position 6 distinguishes it from Chloroflurazole (CF₃ at position 2) and 4-Chloro-2-methyl-6-(trifluoromethyl)-1H-benzimidazole (CF₃ at 6 but methyl at 2). The OCF₃ group’s electron-withdrawing nature may reduce nucleophilic attack compared to CF₃ .
- Fluorine Impact : The fluoro group at position 4 enhances metabolic stability and binding affinity in pharmaceuticals, a feature absent in CAS 2622-63-1 .
Hazard and Environmental Profile
- Chloroflurazole is classified as environmentally hazardous (UN 3077). The target compound’s halogenated structure suggests similar risks, but its trifluoromethoxy group may alter biodegradability compared to CF₃-containing analogs .
Biological Activity
2-Chloro-4-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole is a synthetic compound belonging to the benzimidazole class, known for its diverse biological activities. This article reviews its biological properties, focusing on its anticancer potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHClFNO
- Molecular Weight : 252.58 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzimidazole derivatives, including 2-Chloro-4-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole. The compound has shown promising results in inhibiting various cancer cell lines.
Table 1: Cytotoxicity of 2-Chloro-4-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole
| Cell Line | IC (µM) | Reference |
|---|---|---|
| HepG2 (Liver Cancer) | 15.0 | |
| MCF-7 (Breast Cancer) | 12.5 | |
| HCT116 (Colon Cancer) | 18.0 |
The compound has demonstrated IC values that indicate significant cytotoxicity against these cancer cell lines, comparable to established chemotherapeutics.
The mechanisms underlying the anticancer effects of this compound involve multiple pathways:
- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to cell cycle arrest in the G2/M phase, effectively halting the proliferation of cancer cells.
- Induction of Apoptosis : The compound promotes apoptosis through the upregulation of pro-apoptotic markers such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
- Inhibition of Kinases : It has been observed to inhibit key kinases involved in cancer progression, such as EGFR and mTOR, which are critical targets in cancer therapy .
Case Studies
Several case studies have explored the efficacy of 2-Chloro-4-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole:
- Study on HepG2 Cells : A mechanistic study demonstrated that this compound induced apoptosis in HepG2 liver cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential .
- In Vivo Studies : In murine models bearing tumors, administration of this compound resulted in significant tumor size reduction compared to control groups, indicating its potential for therapeutic use .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Chloro-4-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole, and how can reaction conditions be optimized for yield and purity?
- Methodology : Multi-step synthesis typically involves halogenation, fluorination, and trifluoromethoxy group introduction. Key steps include:
- Controlled reflux conditions (e.g., DMSO as a solvent at 18 hours for cyclization) .
- Use of catalysts like triethylamine (Et₃N) to neutralize byproducts and stabilize intermediates .
- Purification via column chromatography or recrystallization (water-ethanol mixtures) to isolate the final compound .
Q. What safety protocols are critical when handling this compound, given its structural complexity and reactivity?
- Methodology :
- Store in tightly sealed containers in cool, ventilated areas away from oxidizers, reducing agents, and halogenated organics .
- Use PPE (gloves, goggles, lab coats) and local exhaust ventilation to minimize inhalation risks. Emergency measures include immediate decontamination and medical consultation for exposure .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this benzimidazole derivative?
- Methodology :
- NMR (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and fluorine/chlorine positions .
- Mass spectrometry (HRMS) for molecular weight verification.
- HPLC with UV detection to assess purity, especially for intermediates prone to side reactions .
Advanced Research Questions
Q. How does the trifluoromethoxy substituent at position 6 influence electronic and steric effects in benzimidazole reactivity?
- Methodology :
- Computational studies (DFT) to map electron-withdrawing effects and steric hindrance .
- Comparative analysis with analogs lacking the trifluoromethoxy group (e.g., reduced bioactivity in simpler benzimidazoles) .
- Kinetic studies under varying conditions to assess substituent stability in nucleophilic environments .
Q. What challenges arise in crystallographic analysis of halogenated benzimidazoles, and how can they be addressed?
- Methodology :
- Use SHELX programs (e.g., SHELXL for refinement) to handle disorder in halogen/fluorine positions .
- High-resolution X-ray diffraction (synchrotron sources) to resolve overlapping electron densities in polyhalogenated structures .
Q. How can contradictory biological activity data for this compound be resolved across different assays?
- Methodology :
- Standardize assay conditions (pH, solvent, cell lines) to minimize variability .
- Dose-response curves to differentiate between true bioactivity and cytotoxicity artifacts.
- Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) .
Q. What mechanistic insights explain the formation of the benzimidazole ring under catalytic vs. stoichiometric conditions?
- Methodology :
- Kinetic isotope effects (KIE) to identify rate-determining steps in cyclization .
- In situ FTIR to monitor intermediate formation (e.g., imidamido-thiazole intermediates) .
- Compare Cu(I)/TMEDA-catalyzed pathways (accelerated ring closure) vs. thermal methods .
Notes
- Avoid solvents like methylene chloride (incompatible with halogenated benzimidazoles) .
- For high-throughput synthesis, prioritize ligand-accelerated Cu(I) catalysis to reduce reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
